molecular formula C20H18FN3O B5455961 (E)-3-{[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]AMINO}-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE

(E)-3-{[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]AMINO}-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE

Cat. No.: B5455961
M. Wt: 335.4 g/mol
InChI Key: ZLYVCFSBMNXKGE-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-{[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]AMINO}-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE is a synthetic organic compound that belongs to the class of propenones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-{[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]AMINO}-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring through the reaction of hydrazine with an appropriate diketone.

    Introduction of the Fluorobenzyl Group: The next step involves the alkylation of the pyrazole ring with 2-fluorobenzyl bromide under basic conditions.

    Formation of the Propenone Moiety: The final step involves the condensation of the resulting intermediate with 4-methylbenzaldehyde in the presence of a base to form the desired propenone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-{[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]AMINO}-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-3-{[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]AMINO}-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-3-{[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]AMINO}-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-3-{[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]AMINO}-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE
  • **(E)-3-{[1-(2-BROMOBENZYL)-1H-PYRAZOL-3-YL]AMINO}-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE
  • **(E)-3-{[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]AMINO}-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE

Uniqueness

The presence of the fluorobenzyl group in (E)-3-{[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]AMINO}-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents.

Properties

IUPAC Name

(E)-3-[[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]amino]-1-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O/c1-15-6-8-16(9-7-15)19(25)10-12-22-20-11-13-24(23-20)14-17-4-2-3-5-18(17)21/h2-13H,14H2,1H3,(H,22,23)/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYVCFSBMNXKGE-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CNC2=NN(C=C2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/NC2=NN(C=C2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.